molecular formula C5H13N3 B097328 1,1-Diethylguanidine CAS No. 18240-93-2

1,1-Diethylguanidine

Cat. No. B097328
Key on ui cas rn: 18240-93-2
M. Wt: 115.18 g/mol
InChI Key: PDDWJLGBNYUCQO-UHFFFAOYSA-N
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Patent
US08476268B2

Procedure details

Powdered sodium hydroxide (150 mg) is added to a solution of N′-[5-(3-dimethylamino-acryloyl)-4-methyl-thiazol-2-yl]-N,N-dimethyl-formamidine (0.5 g, prepared as described by S. Wang et al J. Med. Chem. 2004, 47, 1662-1675.) and 1,1-diethylguanidine (259 mg) in 2-methoxyethanol (1.9 ml) and the mixture heated at 125° C. for 1 hour with stirring. The reaction mixture is concentrated under vacuum and purified by normal phase chromatography, eluent; DCM/EtOAc, to give the title compound. ESI-MS: M+H 264 and M−H 262.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CN(C)[CH:5]=[CH:6][C:7]([C:9]1[S:13][C:12]([N:14]=CN(C)C)=[N:11][C:10]=1[CH3:19])=O.[CH2:21]([N:23]([CH2:27][CH3:28])[C:24]([NH2:26])=[NH:25])[CH3:22]>COCCO>[NH2:14][C:12]1[S:13][C:9]([C:7]2[CH:6]=[CH:5][N:26]=[C:24]([N:23]([CH2:27][CH3:28])[CH2:21][CH3:22])[N:25]=2)=[C:10]([CH3:19])[N:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.5 g
Type
reactant
Smiles
CN(C=CC(=O)C1=C(N=C(S1)N=CN(C)C)C)C
Name
Quantity
259 mg
Type
reactant
Smiles
C(C)N(C(=N)N)CC
Name
Quantity
1.9 mL
Type
solvent
Smiles
COCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by normal phase chromatography, eluent

Outcomes

Product
Name
Type
product
Smiles
NC=1SC(=C(N1)C)C1=NC(=NC=C1)N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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